13–17‑fold Enhancement in Enzyme Inhibitory Potency Conferred by the CHF₂ Hydrogen‑Bond Donor vs. CH₃ and CF₃ Analogs
In a structure–activity relationship study of tripeptidic acylsulfonamide HCV NS3/4A protease inhibitors, replacement of the P1 methyl substituent (R = CH₃) with a difluoromethyl group (R = CHF₂) increased enzyme inhibitory potency by 13‑fold; replacement of a trifluoromethyl group (R = CF₃) with CHF₂ increased potency by 17‑fold. A co‑crystal structure confirmed a hydrogen bond between the polarized C–H of CHF₂ and the backbone carbonyl of Leu135 [1].
| Evidence Dimension | Enzyme inhibitory potency (Ki or IC₅₀ fold change) |
|---|---|
| Target Compound Data | CHF₂‑substituted inhibitor (compound 18): baseline reference potency |
| Comparator Or Baseline | CH₃ analog: 13‑fold weaker; CF₃ analog: 17‑fold weaker |
| Quantified Difference | 13‑fold vs. CH₃; 17‑fold vs. CF₃ |
| Conditions | HCV NS3/4A protease biochemical assay; co‑crystal structure with NS3/4A complex |
Why This Matters
Demonstrates that the CHF₂ group is not merely a lipophilic placeholder but a specific hydrogen‑bond donor that can improve target engagement by over an order of magnitude, a feature absent in CH₃ and CF₃ analogs.
- [1] Randolph, J. T. et al. Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor. ACS Med. Chem. Lett. 2018, 9, 143–148. View Source
